molecular formula C16H13BrN2O4S B8777397 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester

Cat. No.: B8777397
M. Wt: 409.3 g/mol
InChI Key: HAQHWBLWFFJVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester typically involves multiple steps. One common method involves the bromination of a pyrrolo[2,3-b]pyridine derivative, followed by sulfonylation and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the best results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C16H13BrN2O4S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-2-(bromomethyl)pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H13BrN2O4S/c1-23-16(20)14-12-8-5-9-18-15(12)19(13(14)10-17)24(21,22)11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

HAQHWBLWFFJVQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COC(=O)c1c(C)n(S(=O)(=O)c2ccccc2)c2ncccc12
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Synthesis routes and methods II

Procedure details

To 1-benzenesulfonyl-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (0.27 g, 0.88 mmol) in 1,2-dichloroethane (5.0 mL) was added NBS (0.178 g, 1.00 mmol) and AIBN (0.032 g, 0.20 mmol and the reaction mixture was heated under reflux for 1 h. After cooling to ambient temperature the solvent was removed by evaporation and the resultant residue was purified by flash chromatography (silica, 5 g column, ISCO, 0-65% DCM in pentane) to afford the title compound as a white solid (0.26 g, 72%). LCMS (Method B): RT=3.95 min, M+H+=409/411.
Name
1-benzenesulfonyl-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester
Quantity
0.27 g
Type
reactant
Reaction Step One
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Quantity
0.178 g
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reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
72%

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